2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide
Description
This compound features a pyrrolidinedione (2,5-dioxopyrrolidin-1-yl) moiety linked via an acetamide bridge to a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl-methyl group. The pyrrolidinedione core is a cyclic imide known for its electron-withdrawing properties, which may influence binding affinity in biological systems. Structural characterization of such compounds typically employs NMR, UV spectroscopy, and X-ray crystallography, as exemplified in studies of related heterocycles .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-12(8-17-13(19)3-4-14(17)20)16-9-15(21)6-1-2-11-10(15)5-7-22-11/h5,7,21H,1-4,6,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOWWMNHQIYWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)CN3C(=O)CCC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is mentioned that this compound is a prodrug of monomethyl fumarate (mmf) and can be rapidly and effectively converted to mmf in the body. The conversion of Diroximel Fumarate to MMF suggests that its therapeutic effects may be mediated through the actions of MMF.
Pharmacokinetics
It is known that the compound is a prodrug of MMF and is rapidly and effectively converted to MMF in the body. This suggests that the pharmacokinetic properties of MMF may be relevant to understanding the bioavailability of Diroximel Fumarate.
Comparison with Similar Compounds
Key Structural Features of Analogous Acetamide Derivatives
The compound shares structural motifs with other acetamide-linked heterocycles. Below is a comparative analysis based on substituents and core heterocycles:
*Molecular weights calculated using atomic masses.
Key Observations:
- Heterocyclic Core: The target compound’s pyrrolidinedione differs from pyrimidinone-based analogs (e.g., –5) in electronic properties.
- Substituent Diversity: The benzothiophen group in the target compound offers a unique hydrophobic profile compared to phenyl or sulfonamide groups in analogs, which may influence blood-brain barrier penetration or protein-binding efficiency .
- Biological Activity: While the target compound’s activity is unspecified, pyrimidinone analogs (–5) are often associated with protease inhibition or antimicrobial effects, suggesting the acetamide bridge is a critical pharmacophore .
Pharmacological Evaluation (Hypothetical)
If tested, the target compound’s potency could be assessed using dose-effect methodologies () to determine median effective dose (ED₅₀) and slope parameters. Structural analogs with pyrimidinone cores (–5) may serve as benchmarks for activity comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
